molecular formula C11H22Br2Se B14287602 1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide CAS No. 114310-82-6

1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide

Cat. No.: B14287602
CAS No.: 114310-82-6
M. Wt: 393.07 g/mol
InChI Key: KBHYZQASNDYEBK-UHFFFAOYSA-M
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Description

1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide: is an organoselenium compound that features a selenolanium ion with a bromoheptane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide typically involves the reaction of selenolane with 1-bromoheptane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the selenolanium ion. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different selenolanium derivatives.

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenolane derivatives with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and alkoxide ions. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the selenium atom.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products:

    Nucleophilic Substitution: Various selenolanium derivatives with different substituents.

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenolane derivatives with different substituents.

Scientific Research Applications

Chemistry: 1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. It is also used in the study of reaction mechanisms involving selenium.

Biology: The compound is of interest in biological research due to its potential as a selenium donor. Selenium is an essential trace element with various biological roles, including antioxidant activity and thyroid hormone metabolism.

Medicine: Research is ongoing to explore the potential medicinal applications of selenium-containing compounds, including this compound. These compounds may have potential as therapeutic agents due to their antioxidant properties and ability to modulate biological pathways.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it a valuable reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide involves its ability to undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. This property is utilized in organic synthesis to form various selenium-containing compounds. Additionally, the selenium atom in the compound can participate in redox reactions, contributing to its potential antioxidant activity.

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites in organic molecules, where it can undergo substitution reactions. The selenium atom can also interact with reactive oxygen species, potentially modulating oxidative stress pathways.

Comparison with Similar Compounds

    1-Bromohexane: A similar compound with a bromine atom attached to a hexane chain. It is used in organic synthesis as an alkylating agent.

    Selenolane: The parent compound of 1-(1-Bromoheptan-2-YL)selenolan-1-ium bromide, used in the synthesis of various selenium-containing compounds.

    Selenoxide: An oxidized form of selenolane, used in studies of selenium chemistry and biology.

Uniqueness: this compound is unique due to its combination of a selenolanium ion with a bromoheptane substituent. This structure imparts specific chemical properties, such as the ability to undergo nucleophilic substitution and redox reactions, making it a valuable reagent in both research and industrial applications.

Properties

CAS No.

114310-82-6

Molecular Formula

C11H22Br2Se

Molecular Weight

393.07 g/mol

IUPAC Name

1-(1-bromoheptan-2-yl)selenolan-1-ium;bromide

InChI

InChI=1S/C11H22BrSe.BrH/c1-2-3-4-7-11(10-12)13-8-5-6-9-13;/h11H,2-10H2,1H3;1H/q+1;/p-1

InChI Key

KBHYZQASNDYEBK-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(CBr)[Se+]1CCCC1.[Br-]

Origin of Product

United States

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